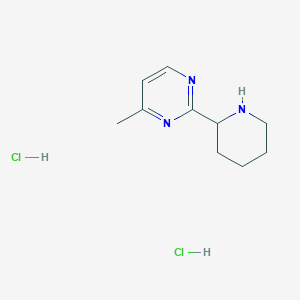

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Description

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidin-2-yl group at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₆Cl₂N₄, with a molecular weight of approximately 265.18 g/mol (estimated from analogous compounds in ).

The compound’s structure allows for interactions with biological targets, such as enzymes or receptors, due to the pyrimidine ring’s aromaticity and the piperidine moiety’s basicity.

Properties

IUPAC Name |

4-methyl-2-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-5-7-12-10(13-8)9-4-2-3-6-11-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSIIEWQORERNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring exhibits reactivity at electron-deficient positions, particularly when activated by substituents. While direct substitution on the methyl or piperidine groups is less common, the nitrogen atoms in the pyrimidine and piperidine rings can participate in reactions:

-

Pyrimidine Ring Substitution :

Under basic conditions, the pyrimidine nitrogen may undergo alkylation or acylation. For example, coupling with aryl halides via Buchwald-Hartwig amination has been reported for structurally similar pyrimidine derivatives . -

Piperidine Ring Functionalization :

The secondary amine in the piperidine moiety reacts with electrophiles. For instance, alkylation with methyl iodide or acylation with acetyl chloride yields N-alkylated or N-acylated derivatives, respectively .

Table 1: Representative Nucleophilic Substitution Reactions

Oxidation Reactions

The piperidine nitrogen and pyrimidine ring are susceptible to oxidation under specific conditions:

-

Piperidine N-Oxidation :

Treatment with meta-chloroperbenzoic acid (mCPBA) converts the piperidine nitrogen to an N-oxide, enhancing polarity and altering pharmacological properties . -

Pyrimidine Ring Oxidation :

Strong oxidizing agents like KMnO₄ may degrade the pyrimidine ring, though this is less common unless electron-donating groups are present.

Reduction Reactions

Catalytic hydrogenation targets reducible functional groups:

-

Piperidine Ring Hydrogenation :

While the piperidine ring is already saturated, reductive conditions (H₂/Pd-C) can cleave the C–N bond in the presence of directing groups, though this is rarely observed .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

-

Deprotonation :

Treatment with NaOH or NH₄OH regenerates the free base, enabling further reactions at the piperidine nitrogen . -

Salt Formation :

Reacts with strong acids (e.g., H₂SO₄) to form alternative salts, altering solubility profiles.

Condensation and Cycloaddition Reactions

The pyrimidine ring participates in cycloaddition reactions with dienophiles:

-

Diels-Alder Reactions :

In the presence of electron-deficient dienophiles, the pyrimidine ring acts as a diene, forming bicyclic adducts .

Table 2: Condensation Reactions and Outcomes

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl 1,2,3-triazine | NMP, 120°C | Bicyclic pyrimidine-triazine adduct | |

| Maleic anhydride | Toluene, reflux | Maleimide-coupled derivative |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, exhibit potential anticancer properties. For instance, related compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, such as anaplastic lymphoma kinase and focal adhesion kinase . The structure-activity relationship (SAR) studies have shown that modifications to the piperidine and pyrimidine moieties can significantly enhance the potency against various cancer cell lines.

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. Studies suggest that it may influence neurogenesis through interactions with cannabinoid receptors, particularly the CB1 receptor, which plays a crucial role in brain development and function . The modulation of these receptors could lead to therapeutic strategies for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

A comprehensive analysis of SAR for pyrimidine derivatives has been conducted to optimize their pharmacological profiles. For example, substituting different groups on the piperidine ring has been shown to enhance inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of endocannabinoids .

Table 1: Summary of SAR Findings

| Compound Variant | R Group | IC50 (nM) | Activity |

|---|---|---|---|

| Original Compound | - | 72 | Baseline |

| Variant A | Cyclopropylmethylamide | 36 | Increased |

| Variant B | Dimethylamine | 18 | Further increased |

| Variant C | Hydroxypyrrolidine | 7.14 | Optimal |

Synthesis and Derivative Development

The synthesis of this compound involves various chemical methodologies that allow for the creation of structurally diverse derivatives. Research has focused on optimizing synthetic routes to improve yield and purity while maintaining biological activity. For instance, methods involving the use of protecting groups and subsequent deprotection steps have been detailed in patent literature .

Case Studies and Clinical Insights

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Cancer Treatment

In vitro studies demonstrated that certain derivatives effectively inhibited tumor cell proliferation in models of non-small cell lung cancer and breast cancer. The results indicated a dose-dependent response, suggesting potential for further clinical evaluation. -

Case Study 2: Neurogenesis Modulation

Clinical trials exploring the effects of cannabinoid receptor modulators showed promise in enhancing neurogenesis in animal models, with implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride and analogous compounds:

Key Observations:

Substituent Position: The target compound’s piperidin-2-yl group at position 2 of the pyrimidine contrasts with piperidin-1-yl () or piperidin-3-yl-oxy (), altering steric and electronic interactions.

Salt Form :

- Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases () or single hydrochloride salts ().

Functional Groups :

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., target compound) exhibit higher water solubility than free bases, critical for in vivo applications.

- Stability : The piperidine ring’s basicity in the target compound may enhance stability under acidic conditions compared to ether-linked analogs.

Research and Application Insights

- Pharmaceutical Potential: The target compound’s dihydrochloride form is advantageous for drug formulation, while analogs with amine groups () may target specific enzymes or receptors.

- Chemical Intermediates : Chloro- and ethyl-substituted pyrimidines () serve as precursors in agrochemical or material science applications.

Biological Activity

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a pyrimidine derivative that features a piperidine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. The compound is often studied for its role as a ligand in receptor binding and its effects on enzyme activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of these proteins through:

- Hydrogen Bonding : The pyrimidine ring can engage in hydrogen bonding with biological macromolecules.

- Hydrophobic Interactions : The piperidine ring enhances binding affinity through hydrophobic interactions, which are crucial for the modulation of enzyme and receptor activity.

Antimicrobial and Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines and possess antibacterial properties against pathogens such as Escherichia coli and Candida albicans .

Table 1: Biological Activities of Similar Pyrimidine Compounds

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 4-Methyl-2-(piperidin-2-yl)pyrimidine | Anticancer | Various cancer cell lines | Varies |

| Pyrimidine derivatives | Antimicrobial | E. coli, C. albicans | 6.5 (E. coli) |

| Dihydroquinazolinone derivatives | Antimalarial | P. falciparum | 11.7 (ED90) |

Case Studies

- Antimalarial Activity : A study optimizing pyrimidine scaffolds reported that certain derivatives exhibited potent antimalarial activity against Plasmodium falciparum. The most promising compounds showed significant reductions in parasitemia in mouse models, indicating potential for further development in malaria therapy .

- Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) by pyrimidine derivatives. The incorporation of specific substituents led to enhanced potency against this enzyme, demonstrating the importance of structural modifications in optimizing biological activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Research has shown that variations in substituents at different positions on the pyrimidine ring can significantly affect biological activity and pharmacokinetic properties. For example, modifications that enhance hydrophilicity often improve solubility without compromising potency against target enzymes or pathogens .

Table 2: Structure–Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| R1 | N-pyridyl group | Critical for antimalarial potency |

| R2 | Hydroxypyrrolidine | Increased enzymatic inhibition |

| R3 | Alkyl chain | Improved solubility |

Q & A

Q. How can researchers optimize the synthesis of 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine (e.g., 4-methyl-2-chloropyrimidine) and piperidine derivatives. Key steps include:

- Using a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to facilitate the substitution reaction.

- Acidification with hydrochloric acid to isolate the dihydrochloride salt.

- Purification via recrystallization from methanol or ethanol to enhance purity (>95%) .

Critical parameters: Reaction temperature (60–80°C), stoichiometric ratio (1:1.2 pyrimidine:piperidine), and inert atmosphere to prevent oxidation.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Combine multiple techniques for cross-validation:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., methyl group at position 4, piperidinyl at position 2).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHClN) and isotopic distribution.

- X-ray Crystallography : For definitive stereochemical assignment, grow single crystals via slow evaporation in methanol and analyze space group symmetry (e.g., monoclinic P21/c) .

Q. How should researchers handle safety protocols during synthesis and handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors.

- Emergency Measures : For skin/eye contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

- Waste Disposal : Segregate halogenated organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s receptor-binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or ion channels). Parameterize the piperidine nitrogen’s protonation state at physiological pH.

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and compare with experimental IC values from radioligand assays .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Validation : Cross-test the compound in orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).

- Buffer Conditions : Control pH (7.4 ± 0.2) and ionic strength (150 mM NaCl) to minimize variability.

- Metabolic Stability : Use liver microsomes to assess whether discrepancies arise from differential metabolic degradation .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-phenylpiperidine analogs) to identify structure-activity relationships (SAR) .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use a stopped-flow spectrophotometer to measure initial reaction rates under varying substrate concentrations.

- Inhibition Mode Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to clarify entropy-driven vs. enthalpy-driven interactions .

Data Reporting and Validation

Q. What criteria ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration.

- Purity Metrics : Report HPLC retention times (e.g., C18 column, 254 nm UV detection) and NMR integration ratios.

- Open Data Sharing : Deposit raw spectral data (NMR, HRMS) in repositories like ChemSpider or Zenodo .

Q. How should researchers address variability in crystallographic data across studies?

- Methodological Answer :

- Temperature Control : Collect X-ray data at 100 K to minimize thermal motion artifacts.

- Resolution Criteria : Ensure data resolution ≤ 1.0 Å for reliable electron density maps.

- Cross-Validation : Compare unit cell parameters (a, b, c, β) with published structures (e.g., CCDC entries) to identify polymorphic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.